molecular formula C14H20N6O5 B119207 N-Formyl Valacyclovir CAS No. 847670-62-6

N-Formyl Valacyclovir

Cat. No.: B119207
CAS No.: 847670-62-6
M. Wt: 352.35 g/mol
InChI Key: AYGHYIMPMGWQND-VIFPVBQESA-N
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Description

N-Formyl Valacyclovir is a derivative of Valacyclovir, which is an antiviral medication used primarily to treat infections caused by herpes viruses.

Mechanism of Action

Target of Action

N-Formyl Valacyclovir is a derivative of Valacyclovir, which is an antiviral drug primarily used to treat herpes infections . The primary targets of Valacyclovir are the Thymidine kinase and DNA polymerase catalytic subunit of the Herpes Simplex Virus (HSV-1) . These enzymes play a crucial role in the replication of the virus.

Mode of Action

Valacyclovir is the L-valine ester of aciclovir, a nucleoside analog DNA polymerase enzyme inhibitor . It is converted to aciclovir monophosphate by virus-specific thymidine kinase, then further converted to aciclovir triphosphate by other cellular enzymes . Aciclovir triphosphate competitively inhibits viral DNA polymerase, preventing the replication of the virus .

Biochemical Pathways

The conversion of Valacyclovir to aciclovir involves the intestinal dipeptide transporters, followed by rapid ester hydrolysis in the small intestine and liver . This process significantly increases the systemic aciclovir plasma levels, enhancing the drug’s efficacy .

Pharmacokinetics

Valacyclovir is rapidly and almost completely converted to aciclovir by intestinal and hepatic metabolism . The oral bioavailability of Valacyclovir is significantly higher than that of aciclovir, necessitating less frequent administration .

Result of Action

The result of Valacyclovir’s action is the inhibition of the replication of the herpes simplex virus, thereby treating herpes exacerbations . It is also used in prophylaxis against acquisition of infection and suppression of latent disease .

Action Environment

The action of Valacyclovir can be influenced by various environmental factors. For instance, diabetes has been shown to significantly decrease plasma exposures of aciclovir following oral administration of Valacyclovir . This suggests that certain health conditions can impact the drug’s efficacy.

Biochemical Analysis

Biochemical Properties

N-Formyl Valacyclovir interacts with various enzymes and proteins in the body. This process allows for the conversion of this compound into its active form, enhancing its bioavailability and efficacy .

Cellular Effects

The effects of this compound on cellular processes are complex and multifaceted. It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

This compound exerts its effects at the molecular level through a series of binding interactions with biomolecules. It is believed to inhibit or activate certain enzymes, leading to changes in gene expression . The exact molecular mechanism of action of this compound is not fully determined .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues. This process likely involves certain transporters or binding proteins

Subcellular Localization

It could involve certain targeting signals or post-translational modifications that direct it to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Formyl Valacyclovir can be synthesized by reacting Valacyclovir with ammonium formate. The reaction mixture is heated to facilitate the formation of the N-formyl derivative. The product is then isolated through recrystallization from water .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route, with careful control of reaction conditions to ensure high purity and yield. The process involves large-scale reactions in controlled environments to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Formyl Valacyclovir undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The formyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

Scientific Research Applications

N-Formyl Valacyclovir has several applications in scientific research:

Comparison with Similar Compounds

    Valacyclovir: The parent compound, used widely as an antiviral medication.

    Acyclovir: The active form of Valacyclovir, which directly inhibits viral DNA polymerase.

    Famciclovir: Another antiviral prodrug that is converted to Penciclovir in vivo.

Comparison:

Properties

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-formamido-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O5/c1-8(2)9(17-6-21)13(23)25-4-3-24-7-20-5-16-10-11(20)18-14(15)19-12(10)22/h5-6,8-9H,3-4,7H2,1-2H3,(H,17,21)(H3,15,18,19,22)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGHYIMPMGWQND-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40233799
Record name N-Formyl valacyclovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40233799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847670-62-6
Record name N-Formyl valacyclovir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847670626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Formyl valacyclovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40233799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-FORMYL VALACYCLOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z69M3K3V9U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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